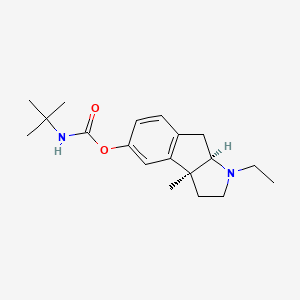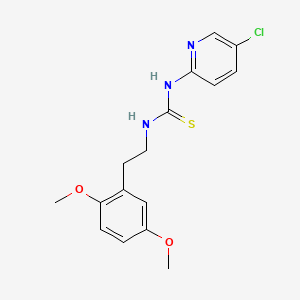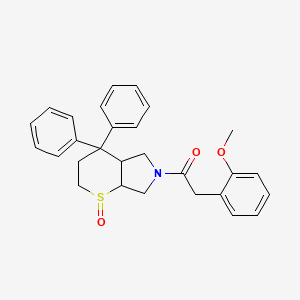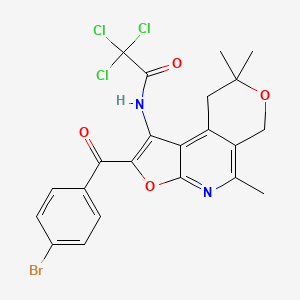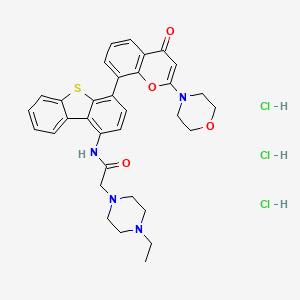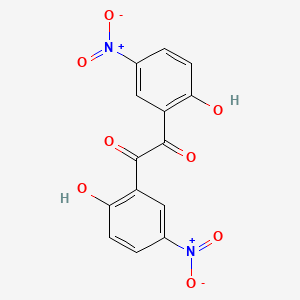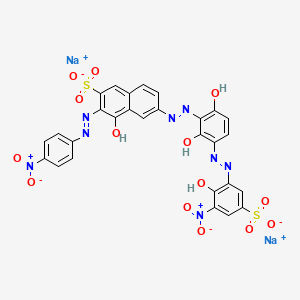
Disodium 6-((2,6-dihydroxy-3-((2-hydroxy-3-nitro-5-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 300-392-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 300-392-6 typically involves a series of chemical reactions that may include condensation, oxidation, or reduction processes. The specific synthetic route depends on the desired purity and application of the compound. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and minimize by-products.
Industrial Production Methods
In industrial settings, EINECS 300-392-6 is produced on a large scale using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The raw materials used in the production are sourced from reliable suppliers to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 300-392-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents such as hydrogen gas or metal hydrides.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 300-392-6 include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Chlorine, bromine, alkyl halides
Major Products Formed
The major products formed from the reactions of EINECS 300-392-6 depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups or oxidation states.
Aplicaciones Científicas De Investigación
EINECS 300-392-6 is utilized in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In biochemical assays and as a probe for studying cellular processes.
Medicine: Potential therapeutic applications and drug development.
Industry: Used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of EINECS 300-392-6 involves its interaction with specific molecular targets within a system. These targets can include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to EINECS 300-392-6 include other substances listed in the European Inventory of Existing Commercial Chemical Substances with comparable chemical structures and properties.
Uniqueness
EINECS 300-392-6 is unique due to its specific chemical structure, which imparts distinct reactivity and applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Propiedades
Número CAS |
93940-00-2 |
|---|---|
Fórmula molecular |
C28H16N8Na2O14S2 |
Peso molecular |
798.6 g/mol |
Nombre IUPAC |
disodium;6-[[2,6-dihydroxy-3-[(2-hydroxy-3-nitro-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C28H18N8O14S2.2Na/c37-22-8-7-19(31-32-20-11-17(51(45,46)47)12-21(27(20)39)36(43)44)28(40)24(22)33-30-15-2-1-13-9-23(52(48,49)50)25(26(38)18(13)10-15)34-29-14-3-5-16(6-4-14)35(41)42;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
Clave InChI |
HKNXIPSDRJZBDM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=C3C=CC(=CC3=C2O)N=NC4=C(C=CC(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])O)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



